Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-oxo-1-oxaspiro[45]decane-3-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is part of the oxaspiro family, characterized by a spiro-connected oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to form ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the chlorine atom and ester group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Similar spirocyclic structure but with a cyano group instead of a chlorine atom.
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: Contains an additional carboxylate group.
Uniqueness
Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60045-21-8 |
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Molecular Formula |
C12H17ClO4 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-2-16-10(14)8-7-12(17-11(8)15)6-4-3-5-9(12)13/h8-9H,2-7H2,1H3 |
InChI Key |
PCACNTVTAHRXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2Cl)OC1=O |
Origin of Product |
United States |
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